

Polysucrose 400: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polysucrose 400

Cat. No.: B599322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400, a synthetic, non-ionic polymer of sucrose and epichlorohydrin, is a versatile and indispensable tool in modern biological research. With a high molecular weight of approximately 400,000 g/mol, it is renowned for its ability to form iso-osmotic solutions of varying densities and high viscosity.[1][2][3] These properties make it an ideal medium for the separation of cells, organelles, and viruses through density gradient centrifugation. This technical guide provides a comprehensive overview of the core properties of **Polysucrose 400**, detailed experimental protocols for its primary applications, and quantitative data to facilitate its effective use in the laboratory.

Core Properties of Polysucrose 400

Polysucrose 400 is a highly branched, spherical molecule that is readily soluble in aqueous solutions.[4] Its key characteristics are pivotal to its utility in research:

- **High Molecular Weight:** Averaging 400,000 g/mol, this large polymer does not readily pass through biological membranes, thus minimizing osmotic effects on cells and organelles during separation procedures.[1][2]
- **Low Osmolality:** Solutions of **Polysucrose 400** exert minimal osmotic pressure, which is crucial for maintaining the morphological and functional integrity of biological samples.[2]

- **High Density and Viscosity:** Aqueous solutions of **Polysucrose 400** can be prepared at various concentrations to create density gradients. While beneficial for separation, the high viscosity may necessitate adjustments in centrifugation time and speed.[\[1\]](#)
- **Chemical Inertness:** As a non-ionic and biocompatible polymer, **Polysucrose 400** does not interfere with most biological assays, making it suitable for a wide range of downstream applications.[\[4\]](#)

Physicochemical Data

The following tables summarize the key quantitative properties of **Polysucrose 400** solutions.

Property	Value	Reference
Average Molecular Weight	400,000 g/mol	[1] [2]
Appearance	White, odorless powder	[3]
Solubility in Water	Up to 50% (w/v)	[1] [3]
Specific Rotation	+53.0° to +59.0°	[1]
pH (10% aqueous solution)	5.5 - 8.5	[1]

Density and Viscosity of Aqueous Solutions

The density and viscosity of **Polysucrose 400** solutions are critical parameters for designing separation protocols. The data below is extrapolated from graphical representations and should be considered approximate.

Concentration (% w/v)	Approximate Density (g/mL)	Approximate Relative Viscosity (cP)
5	1.017	5
10	1.034	15
15	1.051	40
20	1.068	100
25	1.085	250
30	1.102	600

Primary Uses in Research

Polysucrose 400 is a cornerstone of many laboratory techniques, primarily due to its utility in creating density gradients for centrifugation.

Cell Separation

The most common application of **Polysucrose 400** is in the isolation of specific cell populations from heterogeneous mixtures, such as blood. By layering a cell suspension onto a **Polysucrose 400** gradient and centrifuging, cells separate into distinct bands based on their buoyant density. This is widely employed for the purification of lymphocytes, monocytes, and other peripheral blood mononuclear cells (PBMCs).

Organelle Isolation

Subcellular fractionation to isolate specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, is another key application. The gentle osmotic properties of **Polysucrose 400** help to preserve the structural and functional integrity of the isolated organelles, which is crucial for subsequent biochemical and functional studies.

Virus Purification

Polysucrose 400 gradients are also utilized for the purification of viruses from cell lysates or culture supernatants. This method allows for the separation of viral particles from cellular debris and other contaminants based on their density, resulting in a highly purified virus preparation.

suitable for a variety of downstream applications, including gene therapy and vaccine development.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Polysucrose 400**.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from standard lymphocyte separation procedures using Ficoll-Paque™, a solution containing **Polysucrose 400** and diatrizoate sodium.

Materials:

- Whole blood collected in anticoagulant (e.g., EDTA, heparin)
- Ficoll-Paque™ (or equivalent **Polysucrose 400**-based separation medium)
- Phosphate-buffered saline (PBS), sterile
- Sterile conical centrifuge tubes (15 mL or 50 mL)
- Sterile Pasteur pipettes or serological pipettes
- Centrifuge with a swinging-bucket rotor

Methodology:

- **Blood Dilution:** Dilute the whole blood with an equal volume of sterile PBS in a conical centrifuge tube.
- **Gradient Preparation:** Carefully layer 3 mL of Ficoll-Paque™ underneath the diluted blood in a 15 mL conical tube (or 15 mL in a 50 mL tube). To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, minimizing mixing at the interface.
- **Centrifugation:** Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

- Cell Collection: After centrifugation, four distinct layers will be visible:
 - Top layer: Plasma and platelets
 - Second layer (at the plasma-Ficoll interface): A milky-white layer of mononuclear cells (lymphocytes and monocytes)
 - Third layer: Clear Ficoll-Paque™
 - Bottom pellet: Granulocytes and erythrocytes
- Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.
- Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile centrifuge tube.
- Washing: Add at least 3 volumes of sterile PBS to the collected cells.
- Centrifuge at 100-200 x g for 10 minutes at room temperature to pellet the cells.
- Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

Purification of Lentivirus using a Polysucrose 400 Gradient

This protocol provides a general framework for purifying lentiviral vectors. Optimization may be required depending on the specific virus and production system.

Materials:

- Lentiviral supernatant, clarified by low-speed centrifugation and filtration (0.45 µm)
- **Polysucrose 400** solutions (e.g., 20% and 10% w/v in PBS), sterile
- Phosphate-buffered saline (PBS), sterile
- Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)

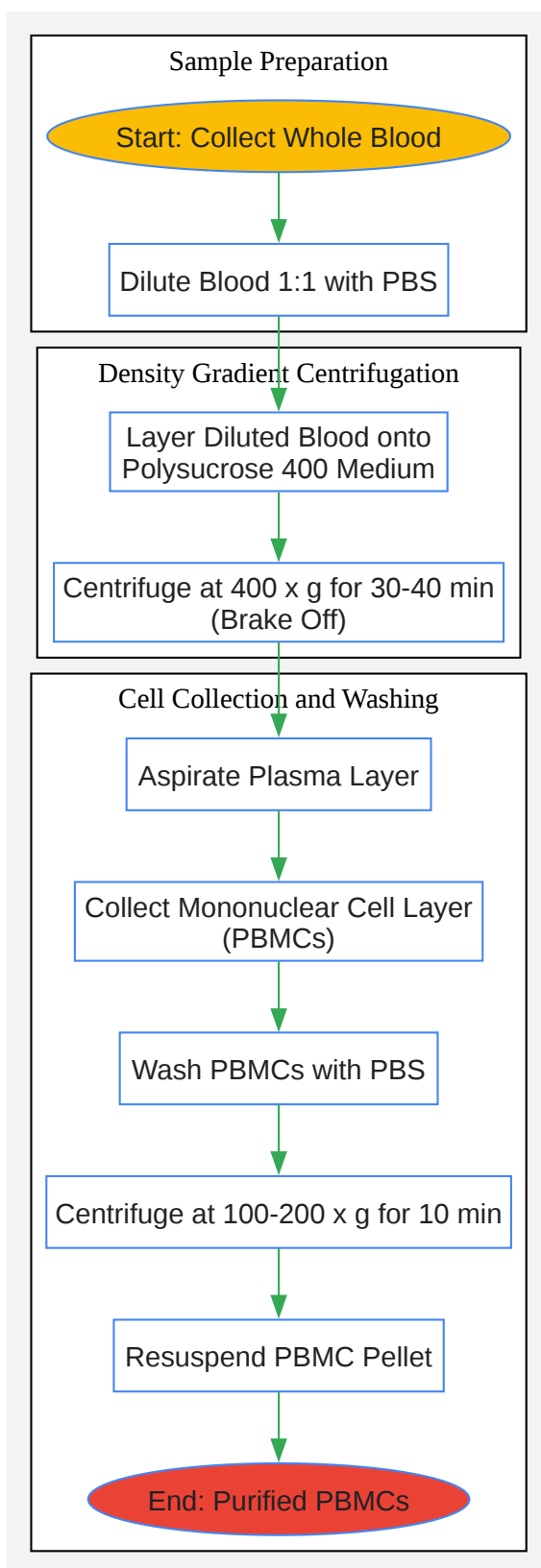
- Sterile ultracentrifuge tubes
- Sterile pipettes

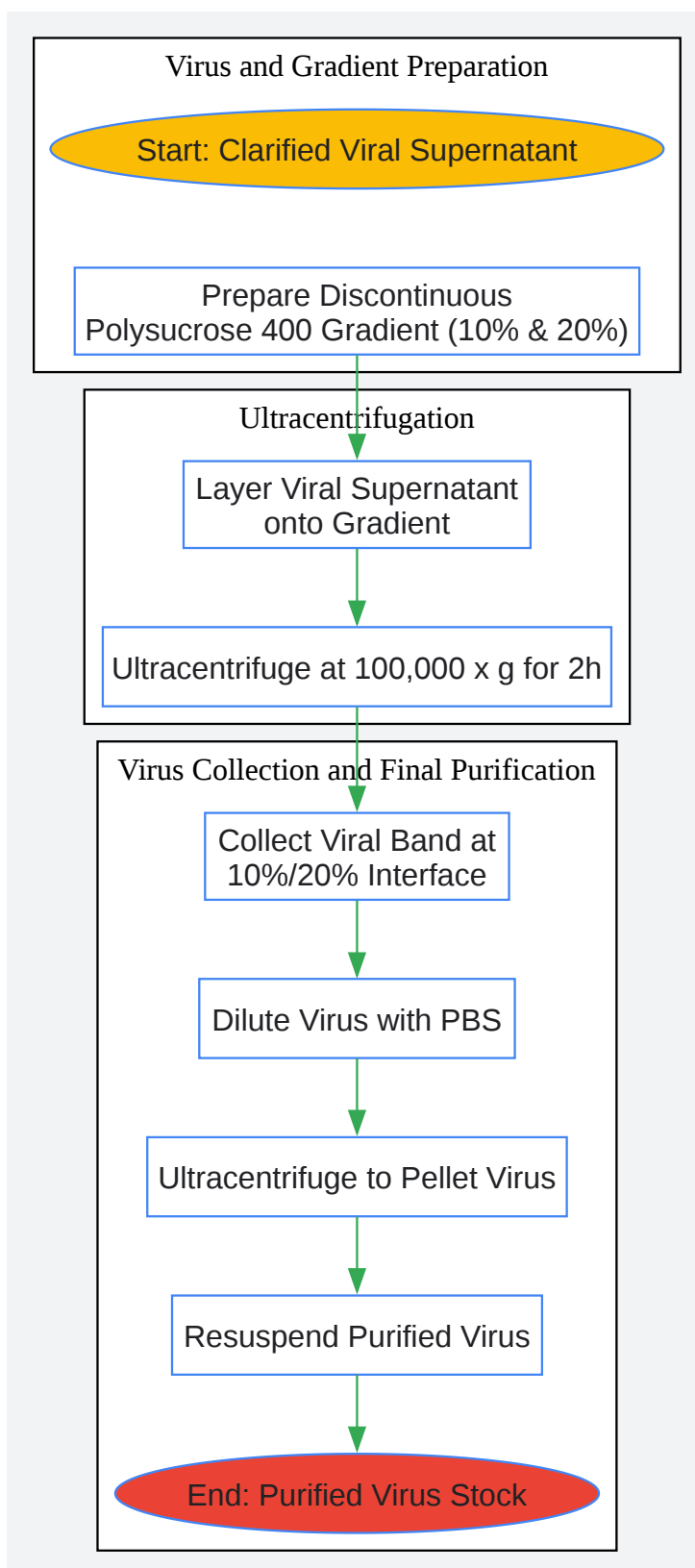
Methodology:

- **Gradient Preparation:** In a sterile ultracentrifuge tube, carefully create a discontinuous gradient by first adding 2 mL of the 20% **Polysucrose 400** solution.
- Gently overlay the 20% layer with 2 mL of the 10% **Polysucrose 400** solution, ensuring a sharp interface.
- **Sample Loading:** Carefully layer the clarified lentiviral supernatant on top of the 10% **Polysucrose 400** layer. The volume of the supernatant will depend on the tube size.
- **Ultracentrifugation:** Place the tubes in the swinging-bucket rotor and centrifuge at 100,000 x g for 2 hours at 4°C.
- **Virus Collection:** After centrifugation, the viral particles will form a visible band at the interface of the 10% and 20% **Polysucrose 400** layers.
- Carefully puncture the side of the tube with a needle and syringe to collect the viral band. Alternatively, carefully aspirate the layers from the top, collecting the interface.
- **Buffer Exchange:** To remove the **Polysucrose 400**, dilute the collected virus in a large volume of sterile PBS and re-pellet by ultracentrifugation (100,000 x g for 1.5 hours at 4°C).
- Resuspend the final viral pellet in a small volume of a suitable buffer for storage at -80°C.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ficoll® 400 for Gradient Centrifugation [sigmaaldrich.com]
- 3. neolab.de [neolab.de]
- 4. Polysucrose | Density Gradient Media [diagnostic.serumwerk.com]
- To cite this document: BenchChem. [Polysucrose 400: An In-depth Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599322#what-is-polysucrose-400-and-its-primary-uses-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com